molecular formula C26H12 B12567022 octacyclo[12.12.0.02,7.03,25.08,13.012,16.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene CAS No. 169331-80-0

octacyclo[12.12.0.02,7.03,25.08,13.012,16.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene

Cat. No.: B12567022
CAS No.: 169331-80-0
M. Wt: 324.4 g/mol
InChI Key: OUWFOTSXASFGQD-UHFFFAOYSA-N
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Description

Octacyclo[12.12.0.02,7.03,25.08,13.012,16.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene: is a complex polycyclic aromatic hydrocarbon This compound is characterized by its intricate structure, which includes multiple fused rings and double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octacyclo[12.12.0.02,7.03,25.08,13.012,16.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene typically involves multi-step organic synthesis techniques. The process begins with simpler aromatic compounds, which undergo a series of cyclization and dehydrogenation reactions. Key reagents often include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the complex ring structure.

Industrial Production Methods

While the industrial production of this compound is not common due to its complexity, it can be synthesized in specialized laboratories equipped with advanced organic synthesis capabilities. The process requires precise control of reaction conditions, including temperature, pressure, and the use of inert atmospheres to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

Octacyclo[12.12.0.02,7.03,25.08,13.012,16.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of partially hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce partially hydrogenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, octacyclo[12.12.0.02,7.03,25.08,13.012,16.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene is studied for its unique electronic properties and potential as a building block for more complex molecules.

Biology

In biological research, this compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to intercalate into DNA makes it a subject of interest in the study of gene regulation and mutagenesis.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic applications, including anticancer and antimicrobial properties. The compound’s ability to interact with biological targets makes it a promising candidate for drug development.

Industry

In industry, this compound is used in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of octacyclo[12.12.0.02,7.03,25.08,13.012,16.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can affect the function of biological macromolecules and alter cellular processes. The compound’s ability to intercalate into DNA can disrupt gene expression and induce mutations, making it a valuable tool in genetic research.

Comparison with Similar Compounds

Similar Compounds

    Hexacene: A polycyclic aromatic hydrocarbon with six linearly fused benzene rings.

    Pentacene: A polycyclic aromatic hydrocarbon with five linearly fused benzene rings.

    Tetracene: A polycyclic aromatic hydrocarbon with four linearly fused benzene rings.

Uniqueness

Octacyclo[12.12.0.02,7.03,25.08,13.012,16.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene is unique due to its highly complex and symmetrical structure, which imparts distinct electronic and chemical properties. Unlike simpler polycyclic aromatic hydrocarbons, this compound’s multiple fused rings and double bonds create a stable yet reactive framework, making it a versatile molecule for various scientific applications.

Properties

CAS No.

169331-80-0

Molecular Formula

C26H12

Molecular Weight

324.4 g/mol

IUPAC Name

octacyclo[12.12.0.02,7.03,25.08,13.012,16.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene

InChI

InChI=1S/C26H12/c1-5-13-14-6-2-11-19-20-12-4-8-16-15-7-3-10-18-17(9-1)21(13)25(22(14)19)26(23(15)18)24(16)20/h1-12H

InChI Key

OUWFOTSXASFGQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C4=CC=CC5=C4C6=C3C7=C2C=CC=C7C8=CC=CC5=C86

Origin of Product

United States

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